1-(3-bromopropyl)-2,4-difluorobenzene
Description
Properties
CAS No. |
1057678-43-9 |
|---|---|
Molecular Formula |
C9H9BrF2 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 3 Bromopropyl 2,4 Difluorobenzene and Its Analogs
Regioselective Functionalization of Difluorobenzene Scaffolds
The regioselective introduction of substituents onto a difluorobenzene ring is a fundamental challenge in the synthesis of 1-(3-bromopropyl)-2,4-difluorobenzene. The fluorine atoms on the benzene (B151609) ring exert strong electronic effects, directing the position of incoming electrophiles or coupling partners.
Directed Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution (EAS) is a primary method for introducing a bromine atom onto the difluorobenzene ring. The inherent directing effects of the two fluorine atoms on 1,3-difluorobenzene (B1663923) (a common precursor) guide the incoming electrophile. Fluorine is an ortho-, para-directing deactivator. acs.org However, the para position relative to one fluorine and ortho to the other is typically favored.
The bromination of difluorobenzene can be achieved using various brominating agents, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. libretexts.org For instance, the reaction of 1,3-difluorobenzene with bromine in the presence of a catalyst like iron(III) bromide would be expected to yield 1-bromo-2,4-difluorobenzene (B57218) as the major product. The reaction temperature can also influence the regioselectivity, with lower temperatures often favoring the formation of the para-substituted product. nih.gov
Aryl bromides are valuable intermediates in organic synthesis, and their preparation through electrophilic aromatic bromination is a common and effective method. nih.gov The choice of brominating agent and reaction conditions can be optimized to achieve high yields and regioselectivity. For example, N-bromosuccinimide (NBS) in conjunction with a silica (B1680970) gel support has been shown to be an effective system for regioselective bromination. nih.gov
Palladium-Catalyzed Cross-Coupling for Propyl Chain Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in attaching the propyl chain to the difluorobenzene scaffold. nobelprize.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. nobelprize.org
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that utilizes an organoboron reagent (like a boronic acid or ester) and an organic halide. bohrium.comresearchgate.netresearchgate.net This reaction is favored for its mild conditions, functional group tolerance, and the commercial availability and stability of the organoboron reagents. bohrium.comresearchgate.net
To synthesize a precursor to this compound, one could couple 1-bromo-2,4-difluorobenzene with a propylboronic acid derivative. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. youtube.com The versatility of the Suzuki-Miyaura coupling allows for the use of various fluorinated aryl bromides, leading to a wide range of fluorinated biphenyl (B1667301) derivatives and other functionalized aromatic compounds. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Fluorinated Aryl Halides This table is for illustrative purposes and does not represent specific conditions for the synthesis of this compound.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Fluorobiphenyl | >95 |
| 1-Bromo-2-fluorobenzene | 4-Vinylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 2-Fluoro-4'-vinylbiphenyl | 85 |
| 1,4-Dibromo-2-fluorobenzene | Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | Fluorinated para-terphenyls | Good |
The data in this table is based on general knowledge of Suzuki-Miyaura reactions and published literature. researchgate.netmdpi.com
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron reagents, which can be advantageous in certain cases. youtube.com The reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds, which is directly applicable to the introduction of the propyl chain. wikipedia.orgnih.gov
In a potential synthesis, 1-bromo-2,4-difluorobenzene could be coupled with a (3-bromopropyl)zinc halide reagent in the presence of a palladium catalyst. The organozinc reagent can be prepared from the corresponding Grignard or organolithium reagent by transmetalation with a zinc salt like zinc bromide. youtube.com
Table 2: Key Features of Negishi Coupling This table provides a general overview of the Negishi coupling reaction.
| Feature | Description |
| Organometallic Reagent | Organozinc compounds (R-ZnX) |
| Organic Halide | Aryl, vinyl, alkyl, or allyl halides/triflates |
| Catalyst | Typically Palladium(0) or Nickel(0) complexes |
| Key Advantages | High reactivity, good functional group tolerance, ability to form various C-C bonds |
| Mechanism Steps | Oxidative addition, transmetalation, reductive elimination |
This information is based on established principles of the Negishi coupling reaction. wikipedia.orgyoutube.com
Radical Reactions for Carbon-Carbon Bond Formation
Radical reactions offer an alternative pathway for forging carbon-carbon bonds. libretexts.org These reactions can be initiated photochemically or through the use of radical initiators. nih.gov For instance, a radical process could potentially be employed to introduce the propyl chain onto the difluorobenzene ring.
One possible strategy involves the generation of a 2,4-difluorophenyl radical, which could then react with a suitable propyl-containing radical acceptor. Alternatively, a propyl radical could be generated and added to the difluorobenzene ring. These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org While less common than cross-coupling reactions for this specific transformation, radical methods can be powerful for constructing complex molecules, particularly in cyclization reactions. nih.gov
Precursor-Based Convergent Synthesis Strategies
For the synthesis of this compound, a convergent strategy could involve the synthesis of a 2,4-difluorophenyl-containing fragment and a separate 3-bromopropyl-containing fragment. For example, 2,4-difluorophenyllithium or a corresponding Grignard reagent could be prepared and then reacted with a suitable electrophile containing the 3-bromopropyl group, such as 1,3-dibromopropane. Careful control of stoichiometry and reaction conditions would be crucial to favor the desired monosubstitution product.
This approach offers flexibility, as different analogs can be prepared by simply varying the structure of the individual fragments before the coupling step.
Functionalization of 1-Bromo-2,4-difluorobenzene Derivatives
This strategy utilizes 1-bromo-2,4-difluorobenzene as a readily available starting material. nih.gov The core challenge lies in introducing the 3-bromopropyl side chain. A primary method to achieve this is through organometallic coupling reactions.
One common approach involves the formation of a Grignard reagent. stackexchange.comwalisongo.ac.id 1-bromo-2,4-difluorobenzene can be treated with magnesium to form (2,4-difluorophenyl)magnesium bromide. This highly reactive intermediate can then be reacted with an appropriate three-carbon electrophile, such as 1,3-dibromopropane. In this reaction, one of the bromine atoms on the propane (B168953) chain is displaced by the Grignard reagent, forming the desired carbon-carbon bond, while the other remains to give the final product. The chemoselectivity of the Grignard reagent is crucial for the success of this step.
Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful tool for this transformation. Direct arylation techniques, where C-H bonds are functionalized, have been shown to be effective for polyfluorinated benzenes. acs.org In such a scenario, a catalyst system could potentially couple 1,3-difluorobenzene directly with a 3-bromopropyl-containing species, although controlling regioselectivity can be a challenge. acs.org More conventionally, a cross-coupling reaction would involve (2,4-difluorophenyl)boronic acid and a suitable propyl halide derivative.
Table 1: Representative Reaction for Functionalization of 1-Bromo-2,4-difluorobenzene
| Reactant 1 | Reactant 2 | Reagent | Product | Notes |
|---|---|---|---|---|
| 1-Bromo-2,4-difluorobenzene | Magnesium (Mg) | Diethyl ether (solvent) | (2,4-Difluorophenyl)magnesium bromide | Formation of Grignard reagent. stackexchange.comwalisongo.ac.id |
| (2,4-Difluorophenyl)magnesium bromide | 1,3-Dibromopropane | Tetrahydrofuran (B95107) (THF) | This compound | Nucleophilic substitution on the alkyl halide. |
Derivatization of 3-(2,4-Difluorophenyl)propan-1-ol Intermediates
An alternative and widely employed strategy involves constructing the propyl side chain first and then introducing the terminal bromine atom in a later step. This pathway often begins with a Friedel-Crafts acylation reaction. 1,3-Difluorobenzene can be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) to yield 3-chloro-1-(2,4-difluorophenyl)propan-1-one. quickcompany.ingoogle.com
The resulting ketone is then typically reduced to the corresponding alcohol, 3-chloro-1-(2,4-difluorophenyl)propan-1-ol. Subsequent reduction of the chloro-ketone can be achieved using various reducing agents, such as sodium borohydride. The hydroxyl group can then be removed, if necessary, through hydrogenolysis, to yield the saturated propyl chain.
The key intermediate in this pathway is 3-(2,4-difluorophenyl)propan-1-ol. nordmann.globalchemicalbook.com This alcohol is the direct precursor to the target molecule. The final step is the conversion of the terminal hydroxyl group to a bromide. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
Table 2: Representative Reaction for Derivatization of an Alcohol Intermediate
| Reactant | Reagent | Solvent | Product | Notes |
|---|---|---|---|---|
| 3-(2,4-Difluorophenyl)propan-1-ol | Phosphorus Tribromide (PBr₃) | Dichloromethane (DCM) | This compound | Conversion of a primary alcohol to an alkyl bromide. |
| 3-(2,4-Difluorophenyl)propan-1-ol | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Acetonitrile | This compound | Appel reaction for bromination of alcohols. |
Novel Reagents and Catalytic Systems in Compound Preparation
The synthesis of halogenated aromatic compounds is continuously evolving, with new reagents and catalysts being developed to improve efficiency, selectivity, and sustainability.
Enantioselective and Diastereoselective Synthetic Approaches (if applicable)
While the target molecule, this compound, is achiral, its analogs can possess stereocenters, necessitating enantioselective or diastereoselective synthetic methods. Such analogs are of significant interest, particularly in the development of pharmaceuticals like fluconazole (B54011) and its derivatives. nih.govresearchgate.net
The synthesis of chiral analogs often relies on asymmetric catalysis. For instance, in the synthesis of precursors for the drug Ticagrelor, which contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, chiral oxazaborolidine catalysts are used for the stereoselective reduction of a ketone to a specific alcohol enantiomer. quickcompany.ingoogle.com Other advanced methods include the use of chiral catalysts for fluorinative rearrangements. An arylpyrrolidino squaramide derivative, for example, has been shown to catalyze the enantioselective synthesis of β,β-difluorinated alkyl bromides. bohrium.com
Enzymatic methods also provide a powerful route to chiral molecules. Lipases, for instance, can be used for the kinetic resolution of racemic epoxides or alcohols, providing access to optically enriched fluconazole analogs and other chiral building blocks. nih.gov These biocatalytic methods are highly enantioselective and operate under mild conditions.
Sustainable and Green Chemistry Methodologies in Halogenation and Alkylation
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to halogenation and alkylation reactions to reduce environmental impact and improve safety. nih.gov
One major area of development is the use of photocatalysis. nih.govcarthage.edu Visible-light-mediated reactions can activate substrates under mild conditions, often avoiding the need for harsh reagents or high temperatures. rsc.org For instance, photocatalytic methods have been developed for radical halogenation, which could be applied to the bromination of the terminal position of a propyl chain. carthage.edu Similarly, photocatalytic systems can facilitate reductive cross-coupling of iodides with olefins, offering a transition-metal-free approach to alkylation. rsc.org The use of photocatalysts like tetra-n-butylammonium decatungstate (TBADT) or various iridium and ruthenium complexes enables the conversion of C-H bonds to C-X bonds in a more sustainable manner. nih.govcarthage.edu
Another green approach is the development of solvent-free reactions. A patented process for preparing the key intermediate 2,4-difluoro bromobenzene (B47551) involves the reaction of 1,3-difluorobenzene with liquid bromine using iron as a catalyst without any added solvent, leading to high purity and yield with minimal waste.
Scalable Synthetic Approaches and Continuous Flow Chemistry
For industrial applications, the scalability of a synthetic route is paramount. Continuous flow chemistry has emerged as a transformative technology for scaling up chemical processes, particularly those that are highly exothermic or involve hazardous reagents. rsc.orgyoutube.com
The synthesis of this compound involves several reaction types that are well-suited for flow chemistry. For example, Grignard reagent formation can be notoriously difficult to control on a large scale in batch reactors due to the high exothermicity. In a continuous flow setup, small volumes of reagents are mixed continuously in microreactors, allowing for precise temperature control and significantly enhanced safety. nih.gov This "flash chemistry" approach enables the generation and immediate use of highly unstable intermediates. nih.gov
Similarly, halogenation reactions using elemental halogens like bromine are often fast and exothermic. Performing these reactions in a continuous flow system allows for accurate dosing and rapid heat dissipation, preventing temperature spikes and improving selectivity. rsc.org Multistep syntheses, such as the conversion of an amino acid to an α-halo ketone, have been successfully demonstrated in fully continuous flow systems, eliminating the need to isolate and handle hazardous intermediates like diazomethane. acs.org Such integrated flow platforms, often incorporating real-time monitoring with technologies like FT-IR spectroscopy, pave the way for automated, efficient, and safe large-scale production of complex molecules. youtube.comrsc.org
Reactivity Profiles and Mechanistic Investigations of 1 3 Bromopropyl 2,4 Difluorobenzene
Nucleophilic Substitution Reactions at the Bromopropyl Moiety
The primary alkyl bromide of the 3-bromopropyl group in 1-(3-bromopropyl)-2,4-difluorobenzene is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.
Intermolecular Alkylation Reactions with Various Nucleophiles
Intermolecular alkylation reactions involving this compound are a cornerstone for introducing the 3-(2,4-difluorophenyl)propyl motif onto various molecular scaffolds. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile displaces the bromide ion.
The alkylation of nitrogen-containing heterocycles with this compound is a common strategy for synthesizing novel derivatives with potential applications in medicinal chemistry and materials science. This reaction has been employed in the synthesis of various N-substituted heterocycles. For instance, the treatment of 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline (B109909) with various 3-arylpropyl bromides, including this compound, followed by reduction with sodium borohydride, yields the corresponding N-3-arylpropyl-substituted tetrahydroisoquinolin-7-ol derivatives. google.com
| Nitrogen Heterocycle | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline | 1. This compound, 2-propanol, reflux; 2. NaBH4, MeOH, 0 °C to rt | 2-(3-(2,4-Difluorophenyl)propyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Data not specified | google.com |
While specific examples of O-alkylation and S-alkylation with this compound are not extensively documented in readily available literature, the general reactivity of alkyl bromides suggests that this compound would readily react with O-nucleophiles, such as phenols, and S-nucleophiles, like thiols, under basic conditions to form the corresponding ethers and thioethers. These reactions would typically be carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nucleophile, thereby increasing its reactivity towards the electrophilic carbon of the bromopropyl chain.
Intramolecular Cyclization Reactions to Form Carbocyclic and Heterocyclic Systems
The 3-(2,4-difluorophenyl)propyl chain in derivatives of this compound can undergo intramolecular cyclization to form various carbocyclic and heterocyclic ring systems. A notable example is the formation of chromane (B1220400) derivatives. The synthesis of (±)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a chromane derivative, has been reported, highlighting the potential for intramolecular cyclization pathways involving the fluorinated phenyl ring. rsc.org Although the reported synthesis starts from a different precursor, the formation of the chromane ring system is indicative of the types of cyclizations that are possible.
One common method to achieve such cyclizations is through an intramolecular Friedel-Crafts alkylation. In a typical procedure, a derivative of this compound, where the terminal bromine has been converted to a suitable functional group (e.g., a carboxylic acid or an alcohol), could be treated with a strong acid or a Lewis acid to promote electrophilic attack of the propyl chain onto the electron-rich difluorophenyl ring, leading to the formation of a tetralone or a related carbocyclic structure.
Metal-Mediated and Organometallic Transformations of the Aryl Moiety
The difluorinated benzene (B151609) ring of this compound, while generally less reactive than an aryl bromide or iodide, can participate in metal-mediated cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds directly on the aromatic ring. It is important to note that the primary alkyl bromide can also be reactive under certain palladium-catalyzed conditions, which necessitates careful selection of reaction parameters to achieve selectivity for the desired transformation at the aryl ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples utilizing this compound as the aryl halide component are not prevalent in the literature, the reactivity of similar fluorinated aromatic compounds provides insight into its potential. The carbon-fluorine bond, while strong, can be activated towards oxidative addition to a palladium(0) center, particularly when assisted by appropriate ligands.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides. For a substrate like this compound, a selective coupling at one of the C-F positions would require specific catalytic systems known to activate such bonds. Research on the palladium-catalyzed cross-coupling of polyfluorophenyltrimethoxyborates with 4-fluoroiodobenzene demonstrates the feasibility of C-F bond activation in related systems. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Sonogashira coupling, achieving a Heck reaction on the difluorinated ring of this compound would depend on the successful oxidative addition of a C-F bond to the palladium catalyst.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The amination of fluoroarenes is a known transformation, and it is plausible that this compound could undergo this reaction, provided the appropriate palladium catalyst and ligand system are employed to facilitate the C-F bond cleavage.
It is worth noting that for dihalogenated compounds containing both an aryl halide and an alkyl halide, selective palladium-catalyzed cross-coupling can be achieved. For instance, studies on bromobenzyl chlorides have shown that selective coupling at either the C(sp²)-Br or C(sp³)-Cl bond is possible by tuning the catalyst and reaction conditions. rsc.orgnih.gov This selectivity is crucial when considering the dual reactivity of this compound in such transformations.
| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | General Reference |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | THF, DMF | nih.gov |
| Heck Reaction | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, MeCN | rsc.orgnih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | google.com |
Magnesium and Lithium Halogen Exchange for Grignard and Organolithium Reagents
The presence of a primary bromoalkane functionality in this compound makes it a suitable precursor for the formation of organometallic reagents. Both Grignard and organolithium reagents can be generated through metal-halogen exchange reactions, which are fundamental transformations in organic synthesis. organicreactions.orgwikipedia.org
The formation of the Grignard reagent, (3-(2,4-difluorophenyl)propyl)magnesium bromide, is typically achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. wikipedia.org The use of activated magnesium, such as Rieke magnesium, or activation with agents like iodine or 1,2-dibromoethane (B42909) can facilitate the reaction, which is often subject to an induction period. wikipedia.org
Similarly, organolithium reagents can be prepared from alkyl halides using lithium metal. wikipedia.orgorganic-chemistry.org The reaction of this compound with two equivalents of lithium metal in a non-polar aprotic solvent like pentane (B18724) or hexane (B92381) would yield (3-(2,4-difluorophenyl)propyl)lithium. wikipedia.orgorganic-chemistry.org Alternatively, lithium-halogen exchange with an existing organolithium reagent, such as n-butyllithium or tert-butyllithium, can also be employed to generate the desired organolithium species. wikipedia.org
These organometallic intermediates are highly reactive and serve as potent nucleophiles and strong bases, making them valuable for subsequent carbon-carbon bond-forming reactions. masterorganicchemistry.comorganic-chemistry.org
Table 1: Plausible Conditions for Grignard and Organolithium Reagent Formation
| Reagent Type | Metal | Solvent | Conditions | Product |
| Grignard | Magnesium | Diethyl ether or THF | Anhydrous, reflux | (3-(2,4-difluorophenyl)propyl)magnesium bromide |
| Organolithium | Lithium | Pentane or Hexane | Anhydrous, inert atmosphere | (3-(2,4-difluorophenyl)propyl)lithium |
Nickel-Catalyzed Reactions
The organometallic reagents derived from this compound can participate in various transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed reactions, in particular, have emerged as powerful tools for carbon-carbon bond formation. nih.govnih.gov
A notable example is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel complex. organic-chemistry.orgnih.gov The Grignard reagent, (3-(2,4-difluorophenyl)propyl)magnesium bromide, could be coupled with various aryl or vinyl halides in the presence of a nickel catalyst, such as one supported by a phosphine (B1218219) ligand, to form more complex structures. nih.gov These reactions are economically advantageous as they utilize readily available Grignard reagents. organic-chemistry.org
Table 2: Representative Nickel-Catalyzed Kumada Coupling Reaction
| Grignard Reagent | Coupling Partner | Catalyst | Product |
| (3-(2,4-difluorophenyl)propyl)magnesium bromide | Aryl Bromide (e.g., Bromobenzene) | NiCl2(dppp) | 1-(3-Phenylpropyl)-2,4-difluorobenzene |
Aromatic Functionalization and Directed C-H Activation Studies
The 2,4-difluorobenzene ring in the title compound is susceptible to further functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
Regioselectivity of Further Substitutions on the Difluorobenzene Ring
The two fluorine atoms and the 3-bromopropyl group influence the position of incoming electrophiles. Fluorine is an ortho, para-director, although it is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.orgbyjus.comyoutube.comsavemyexams.com The alkyl group (propyl) is also an ortho, para-director and is an activating group. youtube.comyoutube.com
Considering the combined effects, the positions ortho and para to the fluorine atoms are electronically favored for substitution. The position C5 is para to the fluorine at C2 and ortho to the fluorine at C4, making it a likely site for electrophilic attack. The C3 position is ortho to both fluorine atoms. However, steric hindrance from the adjacent propyl group might disfavor substitution at C3. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Table 3: Directing Effects of Substituents on the Difluorobenzene Ring
| Substituent | Position | Electronic Effect | Directing Influence |
| Fluorine | C2, C4 | Inductively withdrawing, resonance donating | Ortho, Para-directing (deactivating) |
| 3-Bromopropyl | C1 | Inductively donating | Ortho, Para-directing (activating) |
Remote Functionalization Strategies
The structure of this compound allows for intramolecular reactions, leading to the formation of new cyclic structures. One such strategy is the intramolecular Heck reaction. organicreactions.orglibretexts.org If the terminal bromine of the propyl chain is replaced by a double bond, for instance through elimination or substitution, the resulting alkenyl-substituted difluorobenzene could undergo a palladium-catalyzed intramolecular cyclization to form a tetralin derivative. organicreactions.orgwikipedia.org The intramolecular Heck reaction is a powerful method for constructing cyclic systems and can be highly regioselective. libretexts.orgprinceton.edu
Another possibility is intramolecular cyclization via the Grignard reagent. The (3-(2,4-difluorophenyl)propyl)magnesium bromide could potentially undergo an intramolecular reaction if an appropriate electrophilic site is present on the aromatic ring.
Radical Reactions and Photochemical Transformations
The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical or photochemical conditions. This can initiate a variety of transformations, including radical cyclization. nih.gov
Upon generation of a radical at the terminal carbon of the propyl chain, for example, using a radical initiator like AIBN or through photolysis, an intramolecular cyclization onto the aromatic ring could occur. This would lead to the formation of a six-membered ring, resulting in a substituted tetralin. The regioselectivity of the cyclization would depend on the stability of the resulting radical intermediate. Such radical cyclizations are a common strategy for the synthesis of cyclic compounds. nih.gov
Photochemical reactions can also be envisioned. Irradiation of this compound could lead to the formation of a diradical species, which could then undergo intramolecular reactions or react with other molecules in the reaction medium.
Table 4: Potential Radical and Photochemical Transformations
| Reaction Type | Conditions | Intermediate | Potential Product |
| Radical Cyclization | AIBN, heat | 3-(2,4-Difluorophenyl)propyl radical | Substituted Tetralin |
| Photochemical Reaction | UV irradiation | Excited state/diradical | Cyclized or rearranged products |
Advanced Applications As a Building Block in Complex Chemical Syntheses
Precursor for Advanced Organic Molecules and Heterocycles
The compound serves as a foundational element in the synthesis of a diverse range of organic structures, from components of potential therapeutic agents to the building blocks of high-performance materials.
In medicinal chemistry, the introduction of fluorine atoms into a molecule can significantly influence its properties. The 2,4-difluorophenyl motif provided by 1-(3-bromopropyl)-2,4-difluorobenzene is a key component in the design of pharmacophores and bioisosteres. The replacement of hydrogen with fluorine can alter the acidity or basicity of nearby functional groups and increase the molecule's lipophilicity. jmu.edu This can be a desirable trait in the development of new chemical entities. The bromopropyl side chain allows for the covalent linkage of this fluorinated scaffold to other molecular fragments, enabling the systematic construction of complex and novel molecular frameworks. For example, the related compound 2,4-difluoro bromobenzene (B47551) is a known intermediate in the synthesis of fluconazole (B54011), highlighting the importance of this substitution pattern in bioactive molecules. google.com
Table 1: Representative Reactions in Pharmacophore Synthesis
| Reactant | Reagent(s) | Product Type | Significance |
| This compound | Amine or Heterocycle | N-alkylated fluorinated scaffold | Introduction of basic centers |
| This compound | Thiol | Thioether-linked fluorinated scaffold | Formation of flexible linkages |
| This compound | Carboxylate salt | Ester-linked fluorinated scaffold | Creation of ester-containing molecules |
The development of fluorescent small molecules is a cornerstone of chemical biology, enabling the visualization of biological processes. nih.gov The synthesis of these molecular probes often relies on the assembly of a fluorophore core with various functional groups that can be tailored to specific biological targets. nih.gov The 2,4-difluorophenyl group can be a component of such fluorogenic cores. ed.ac.uk The bromopropyl chain of this compound provides a convenient handle to attach this fluorinated moiety to other parts of a molecular probe, such as a recognition element or a reactive group for covalent labeling. The small size of synthetic fluorophore probes offers advantages over larger fluorescent proteins by minimizing disruption to the native functions of the target. nih.gov
The unique properties of fluorinated compounds extend to the field of materials science. The introduction of fluorine can lead to materials with desirable characteristics such as increased thermal stability, chemical resistance, and specific electronic properties. In the context of liquid crystals, the introduction of C-F bonds can induce polarity and influence the dielectric anisotropy of the material. beilstein-journals.orgnih.gov Research has explored the synthesis of liquid crystals containing fluorinated motifs to achieve specific alignment properties. beilstein-journals.orgmdpi.commdpi.com While direct use of this compound in polymer synthesis is not extensively documented, its derivatives, created by modifying the bromopropyl group, can serve as monomers or intermediates for the production of fluorinated polymers and other advanced materials. The difluorophenyl unit can contribute to creating materials with low intermolecular interactions, which can lead to lower viscosities. nih.gov
Table 2: Potential Applications in Materials Science
| Material Type | Role of this compound Derivative | Potential Property Enhancement |
| Fluorinated Polymers | Monomer or Intermediate | Improved thermal and chemical stability |
| Liquid Crystals | Core structural component | Modified dielectric anisotropy, lower viscosity |
| Specialty Coatings | Additive or Precursor | Enhanced hydrophobicity and durability |
Synthesis of Radiolabeled Analogs for Positron Emission Tomography (PET) Tracer Precursor Development
Positron Emission Tomography (PET) is a powerful imaging technique in nuclear medicine that relies on the use of molecules labeled with positron-emitting radioisotopes, most commonly fluorine-18 (B77423). nih.govbohrium.com The relatively long half-life of fluorine-18 (109.7 minutes) makes it ideal for radiolabeling molecules for in-vivo imaging studies. nih.govbohrium.com
Introducing fluorine-18 onto an aromatic ring is a key step in the synthesis of many PET tracers. nih.gov For electron-deficient aromatic rings, such as the 2,4-difluorophenyl group, nucleophilic aromatic substitution (SNAr) is a common strategy. acs.orgacs.org This involves reacting the precursor molecule, which has a suitable leaving group (like a nitro or trimethylammonium group) at the desired position, with [18F]fluoride. acs.org While direct labeling of the existing fluorine atoms via isotopic exchange is possible, it often requires harsh conditions and may result in low specific activity. acs.org More advanced methods, such as copper-mediated radiofluorination, have been developed to label a wide range of aromatic compounds, including both electron-rich and electron-poor systems. iaea.org
The this compound scaffold is a valuable precursor for the synthesis of PET tracers. The bromopropyl chain can be used to attach the difluorophenyl moiety to a larger molecule designed to target a specific biological process. The resulting precursor can then be subjected to a fluorine-18 labeling reaction. For example, a common approach is to first synthesize a precursor with a leaving group on the aromatic ring, which is then displaced by [18F]fluoride in the final step of the radiosynthesis. radiologykey.com Automated synthesis modules are often employed to handle the radioactive materials and ensure reproducible production of the PET tracer. radiologykey.com The development of efficient labeling methods, such as those using [18F]epifluorohydrin, has expanded the toolkit for creating PET tracers containing fluoroalkyl moieties. nih.gov
Table 3: Common Strategies for 18F-Labeling
| Labeling Strategy | Description | Key Reagents |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated aromatic ring by [18F]fluoride. acs.org | [18F]Fluoride, Phase-transfer catalyst (e.g., Kryptofix 2.2.2), Base |
| Copper-Mediated Radiofluorination | Use of a copper catalyst to facilitate the introduction of [18F]fluoride onto an aromatic ring. iaea.org | [18F]Fluoride, Copper catalyst, Ligands |
| Isotopic Exchange | Exchange of a stable fluorine-19 atom with radioactive fluorine-18. acs.org | [18F]Fluoride, High temperatures |
Role in Diversified Chemical Libraries for High-Throughput Synthesis
The design and synthesis of chemical libraries are fundamental to modern drug discovery and materials science. The goal is to create a large and diverse collection of compounds that can be rapidly screened for desired biological activities or material properties. The choice of building blocks is paramount in this process, as they dictate the structural diversity and, ultimately, the novelty of the resulting library. This compound serves as an exemplary scaffold in this context, offering multiple points for chemical modification.
The primary utility of this compound in library synthesis stems from its bifunctional nature. The terminal bromine on the propyl chain is a versatile handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of a diverse set of chemical moieties, such as amines, thiols, azides, and carboxylates. Each of these functional groups can then be further elaborated, leading to an exponential increase in the number of unique compounds.
Simultaneously, the 2,4-difluorophenyl group provides a scaffold that is both electronically distinct and metabolically robust. The fluorine atoms can influence the physicochemical properties of the final compounds, such as lipophilicity and pKa, which are critical parameters for drug-likeness. Furthermore, the aromatic ring itself can be a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, although this is less common in high-throughput settings compared to the reactions at the propyl chain.
The true power of this compound is realized in parallel and automated synthesis platforms. These systems are designed to perform a large number of reactions simultaneously, each in its own reaction vessel. By reacting this compound with a diverse set of nucleophiles in a parallel format, a library of compounds with a common 2,4-difluorophenylpropyl core and a variable R-group can be rapidly assembled.
Table 1: Exemplar Reaction Scheme for Library Generation
| Reactant A | Reactant B (Nucleophile) | Resulting Compound Structure | Diversity Point (R-group) |
| This compound | Primary or Secondary Amine (R-NH2) | 1-(3-(R-amino)propyl)-2,4-difluorobenzene | Amine-based functionalities |
| This compound | Thiol (R-SH) | 1-(3-(R-thio)propyl)-2,4-difluorobenzene | Thioether linkages |
| This compound | Sodium Azide (NaN3) | 1-(3-azidopropyl)-2,4-difluorobenzene | Azide for click chemistry |
| This compound | Carboxylate Salt (R-COONa) | 1-(3-(R-carbonyloxy)propyl)-2,4-difluorobenzene | Ester functionalities |
This systematic approach allows for the creation of a "matrix" of compounds where the diversity is methodically introduced at a specific position. The resulting libraries are not random collections but are rationally designed to explore a defined chemical space. This is particularly advantageous for structure-activity relationship (SAR) studies, where understanding the impact of small structural changes on biological activity is key.
While specific, large-scale library synthesis protocols detailing the use of this compound are often proprietary and found within internal corporate or institutional databases, the principles of its application are well-established in the field of medicinal chemistry. The compound's commercial availability and predictable reactivity make it a reliable choice for generating focused libraries aimed at specific biological targets. The fluorinated phenyl ring is a common motif in many bioactive molecules, and by incorporating it into a library, researchers can increase the probability of identifying hits with favorable pharmacological profiles.
Spectroscopic and Advanced Analytical Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(3-bromopropyl)-2,4-difluorobenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional NMR techniques are fundamental for the initial characterization of the compound.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. The aromatic protons would appear as complex multiplets due to coupling with each other and with the fluorine atoms. The propyl chain protons would exhibit distinct signals, with their chemical shifts and splitting patterns revealing their connectivity. For instance, the methylene (B1212753) group adjacent to the bromine atom would be expected to appear at a lower field compared to the other methylene groups.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The presence of fluorine atoms significantly influences the ¹³C spectrum, causing splitting of the signals for the carbon atoms in the benzene (B151609) ring due to C-F coupling. The chemical shifts of the aromatic carbons are indicative of the substitution pattern. The three distinct carbon signals of the propyl chain would also be readily identifiable.
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine environments. For this compound, two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and the coupling constants between the fluorine atoms and with the aromatic protons are highly diagnostic for confirming the substitution pattern.
Table 1: Expected ¹H NMR Data for this compound Note: This is a hypothetical representation of expected data.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| Ar-H | 6.8 - 7.2 | m | J(H,H), J(H,F) |
| -CH₂-Br | 3.4 - 3.6 | t | J(H,H) |
| -CH₂- | 2.1 - 2.3 | p | J(H,H) |
Table 2: Expected ¹³C NMR Data for this compound Note: This is a hypothetical representation of expected data.
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| C-F | 155 - 165 | dd | J(C,F) |
| C-H (Aromatic) | 110 - 130 | m | J(C,F), J(C,H) |
| C-C (Aromatic) | 120 - 140 | m | J(C,F) |
| -CH₂-Br | 30 - 35 | t | J(C,H) |
| -CH₂- | 30 - 35 | t | J(C,H) |
Two-dimensional (2D) NMR experiments are employed to resolve complex spectra and to establish unambiguous correlations between different nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. nist.gov For this compound, it would clearly show the correlations between the adjacent methylene groups of the propyl chain and the couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the directly attached carbon atoms. sigmaaldrich.com It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. While less critical for a relatively flexible molecule like this, it can offer insights into the preferred conformation of the propyl chain relative to the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. sigmaaldrich.com For this compound, with a molecular formula of C₉H₉BrF₂, the calculated monoisotopic mass is 233.98557 Da. nih.gov HRMS can confirm this mass with high accuracy, typically to within a few parts per million.
Electrospray Ionization (ESI-MS) : This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or adducts with other cations. It is particularly useful for polar or thermally labile compounds.
Electron Ionization (EI-MS) : EI is a harder ionization technique that involves bombarding the molecule with high-energy electrons. This leads to the formation of a molecular ion (M⁺) and a characteristic pattern of fragment ions. The mass spectrum of (3-bromopropyl)benzene (B42933), a related compound, shows a prominent molecular ion peak and fragment ions corresponding to the loss of the bromine atom and cleavage of the propyl chain. nist.govchemicalbook.com A similar fragmentation pattern would be expected for this compound, with the difluorophenyl group influencing the fragmentation pathways.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) from the initial mass spectrum and subjecting it to fragmentation. The resulting product ion spectrum provides detailed structural information about the precursor ion. sigmaaldrich.com In the context of the synthesis of this compound, MS/MS would be invaluable for confirming the structure of any reaction intermediates, helping to elucidate the reaction mechanism.
Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound Note: This is a hypothetical representation of expected data.
| m/z | Proposed Fragment |
|---|---|
| 234/236 | [C₉H₉BrF₂]⁺ (Molecular ion, showing isotopic pattern for Br) |
| 155 | [C₉H₉F₂]⁺ (Loss of Br) |
| 127 | [C₆H₃F₂]⁺ (Difluorophenyl cation) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and are useful for identifying functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the alkyl chain, C=C stretching vibrations for the aromatic ring, and C-F and C-Br stretching vibrations. The IR spectrum of the related compound (3-bromopropyl)benzene shows characteristic peaks for the aromatic and aliphatic C-H stretching, as well as the C-C stretching of the benzene ring. nist.gov
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the difluorobenzene ring would be expected to give strong signals in the Raman spectrum.
Table 4: Expected Characteristic IR Absorption Bands for this compound Note: This is a hypothetical representation of expected data.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1300-1100 | C-F Stretch |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives and Intermediates
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This powerful analytical technique is paramount in the unambiguous structural elucidation of novel crystalline derivatives and intermediates that may be synthesized from this compound. quailridgebooks.comeas.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and subsequently a molecular model, revealing exact bond lengths, angles, and stereochemistry. wikipedia.orgyoutube.com
The process begins with the challenging step of growing a suitable, high-quality crystal of the target derivative. wikipedia.org Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data are collected and processed to solve the crystal structure. wikipedia.orgresearchgate.net For organic molecules, this technique provides invaluable insights into intermolecular interactions, such as hydrogen bonding and packing forces within the crystal lattice, which can influence the material's physical properties. numberanalytics.com
While specific crystallographic data for derivatives of this compound are not widely published, the methodology remains a crucial tool for characterizing any new crystalline solids prepared from this precursor. For instance, if this compound were used to synthesize a novel pharmaceutical intermediate that forms crystals, X-ray crystallography would be the gold standard for confirming its absolute structure. numberanalytics.com In cases where obtaining a single crystal is difficult, techniques using preformed porous crystalline matrices can sometimes be employed to trap and analyze the structure of the molecule of interest. acs.orgnih.gov
Advanced Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation
Chromatographic methods are fundamental in the analysis of this compound, from verifying the purity of the starting material to monitoring the progress of its reactions and isolating the final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique ideal for the separation and identification of volatile and semi-volatile organic compounds. thermofisher.com It is particularly well-suited for analyzing reaction mixtures involving this compound, especially for identifying volatile byproducts, unreacted starting materials, and certain products. scioninstruments.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized components through a capillary column. scioninstruments.com The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. libretexts.org As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. technologynetworks.com This process generates a mass spectrum for each component, which serves as a molecular fingerprint, allowing for highly confident identification by comparison to spectral libraries. nist.gov
The application of GC-MS is critical for identifying isomers and other structurally related impurities that may arise during the synthesis of derivatives from this compound. For halogenated compounds, specific detectors like the halogen-specific detector (XSD) can be used in conjunction with GC to provide enhanced selectivity. nih.gov The mass spectrometer provides definitive structural information, which is a significant advantage over other detectors. restek.com
Table 1: Illustrative GC-MS Operating Parameters for Analysis of Halogenated Organic Compounds
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm i.d. x 0.25 µm film thickness) nih.gov |
| Carrier Gas | Helium nih.gov |
| Injection Mode | Splitless |
| Temperature Program | 27 °C (1.3 min), then 7 °C/min to 80 °C, then 30 °C/min to 250 °C (hold 5 min) nih.gov |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in modern pharmaceutical and chemical analysis, valued for its high resolution and versatility. advancechemjournal.comresearchgate.net It is extensively used for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products. moravek.com HPLC is particularly advantageous for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. advancechemjournal.com
The principle of HPLC involves pumping a liquid mobile phase, containing the sample, through a column packed with a solid stationary phase at high pressure. youtube.com The separation of the mixture's components is achieved based on their differential interactions with the stationary and mobile phases. advancechemjournal.com Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode used for the analysis of aromatic compounds. nih.govbme.hu
For monitoring a reaction, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms allow for the quantification of reactants, intermediates, and products over time, providing valuable kinetic data. bridgewater.edu For purity assessment, HPLC can separate the main compound from trace impurities, which is critical for quality control in pharmaceutical applications. mastelf.comlcms.cz The choice of stationary phase is crucial; while C18 columns are widely used, fluorinated phases can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com
Table 2: Example HPLC Conditions for Analysis of Related Halogenated Aromatic Compounds
| Parameter | Condition 1 | Condition 2 |
| Analyte | 1-(3-Bromopropyl)-2,4-dichlorobenzene | 1-Bromo-2,4-difluorobenzene (B57218) |
| Column | Newcrom R1 | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV | UV |
| Reference | nih.gov | restek.com |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 1-(3-bromopropyl)-2,4-difluorobenzene, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in predicting its structural and electronic properties. bohrium.com
Optimization of Molecular Geometry and Conformational Analysis
Conformational analysis of the flexible bromopropyl side chain is also critical. The rotation around the C-C single bonds of the propyl group gives rise to different conformers. Computational methods can identify the most stable conformer by calculating the relative energies of these different spatial arrangements.
Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. acadpubl.eu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A smaller gap generally suggests higher reactivity. For similar molecules, the HOMO-LUMO energy gap has been calculated to be around 4 eV, indicating good chemical stability. acadpubl.eumalayajournal.org
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in It maps the electrostatic potential onto the electron density surface. In the MEP map, red areas indicate regions of negative potential (rich in electrons) and are prone to electrophilic attack, while blue areas represent positive potential (electron-poor) and are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net For this compound, the electronegative fluorine and bromine atoms would create distinct regions of negative potential, while the hydrogen atoms of the benzene (B151609) ring and the propyl chain would be associated with positive potential. bhu.ac.in
Prediction of Spectroscopic Properties
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov These calculated shifts can be compared with experimental NMR spectra to confirm the molecular structure. bohrium.com
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. globalresearchonline.net A comparison with experimental FT-IR spectra helps in the assignment of the observed vibrational bands. bohrium.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax). bohrium.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the transitions between them. nih.gov
MD simulations are also invaluable for understanding the influence of solvents on the molecule's behavior. By explicitly including solvent molecules in the simulation box, it is possible to study solute-solvent interactions and their effect on the conformational preferences and dynamics of the compound. nih.gov The polarizable continuum model (PCM) is another approach within DFT to model solvent effects. researchgate.net Different solvents can influence the electronic properties and stability of the molecule. dntb.gov.uaresearchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis and Energy Profiles
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to identify the transition state structures, which are the highest energy points along the reaction pathway. bath.ac.uk
Quantum Chemical Topology (QCT) and Bonding Analysis
Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the chemical bonding in a molecule. nih.gov QTAIM defines atoms and bonds based on the topology of the electron density. nih.gov
By analyzing the electron density at the bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds (e.g., covalent vs. ionic). For this compound, QTAIM analysis can provide detailed insights into the C-F, C-Br, and C-C bonds within the molecule. This method can also reveal weaker non-covalent interactions that may influence the molecule's conformation and crystal packing. scivisionpub.com
The Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions. bohrium.com It examines the delocalization of electron density between filled and empty orbitals, providing a quantitative measure of hyperconjugative interactions that contribute to the stability of the molecule. dntb.gov.ua
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(3-bromopropyl)-2,4-difluorobenzene?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, alkylation of 2,4-difluorobenzene derivatives with 1,3-dibromopropane in polar aprotic solvents (e.g., DMF or DMSO) under moderate temperatures (40–60°C) yields the bromopropyl-substituted product. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of aryl precursor to dibromopropane) and inert atmosphere (N₂) to minimize side reactions .
- Key Data : Typical yields range from 60–75%, with purity confirmed via GC-MS or HPLC .
Q. How is the compound characterized structurally and functionally?
- Methodology : Structural elucidation employs spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.4–3.8 ppm (bromopropyl CH₂ groups).
- FT-IR : C-F stretches at 1100–1250 cm⁻¹ and C-Br at 550–650 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 252–255 (exact mass depends on isotopic Br/F distribution) .
Q. What solvents and conditions optimize its stability for storage?
- Methodology : The compound is hygroscopic and light-sensitive. Storage in amber glass under N₂ at –20°C in anhydrous DCM or THF prevents decomposition. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How does the bromopropyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The C-Br bond in the bromopropyl chain participates in Pd-catalyzed couplings. For example, coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) yields biarylpropane derivatives. The reaction’s regioselectivity depends on steric hindrance from the difluorobenzene ring .
- Data Contradiction : While coupling at the bromopropyl terminus is favored (yield: 70–85%), competing aryl C-F activation (<5% yield) has been observed under high-temperature conditions (>100°C) .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitutions?
- Methodology : Elimination (e.g., HBr loss forming allylic byproducts) is minimized by:
- Using bulky bases (e.g., DBU instead of KOH) to reduce β-hydrogen abstraction.
- Low-temperature reactions (<40°C) in DMF with controlled pH (7–8).
- Kinetic studies show a 3:1 preference for substitution over elimination at 40°C .
Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes)?
- Methodology : DFT calculations (B3LYP/6-31G*) and molecular docking (AutoDock Vina) predict binding affinities to cytochrome P450 enzymes. The difluorobenzene moiety shows π-π stacking with Phe residues, while the bromopropyl chain occupies hydrophobic pockets. In vitro validation via enzyme inhibition assays (IC₅₀: 15–30 µM) aligns with computational predictions .
Q. What are the challenges in analyzing halogenated byproducts during its degradation?
- Methodology : LC-MS/MS with a C18 column and negative-ion ESI detects polyhalogenated byproducts (e.g., 2,4-difluorobenzoic acid, bromopropane derivatives). Degradation pathways (hydrolysis, photolysis) are pH-dependent: acidic conditions favor C-Br cleavage, while alkaline conditions promote C-F bond scission .
Data Contradiction Analysis
Q. Why do reported yields vary in its use as a pharmaceutical intermediate?
- Analysis : Discrepancies arise from:
- Solvent Effects : DMSO increases nucleophilicity but may oxidize bromopropyl chains (reducing yield by 10–15% vs. DMF).
- Catalyst Purity : Pd catalysts with residual Cl⁻ (e.g., PdCl₂) deactivate via bromide displacement, lowering coupling efficiency .
- Resolution : Standardize catalyst pre-treatment (e.g., Pd(PPh₃)₄ recrystallization) and solvent drying (molecular sieves) .
Tables
| Property | Value | Source |
|---|---|---|
| Boiling Point | 220–225°C (decomposes) | |
| LogP (octanol-water) | 3.2 ± 0.3 | |
| HPLC Retention Time (C18) | 8.2 min (70:30 MeCN/H₂O) | |
| Enzymatic IC₅₀ (CYP3A4) | 22 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
